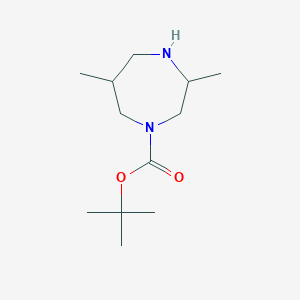

Tert-butyl 3,6-dimethyl-1,4-diazepane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis of Biologically Active Indole Derivatives

“Tert-butyl 3,6-dimethyl-1,4-diazepane-1-carboxylate” serves as a precursor in the synthesis of indole derivatives, which are prevalent in many natural products and pharmaceuticals. These derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and analgesic properties .

Development of Anticancer Agents

The compound’s derivatives have been explored for their potential as anticancer agents. The structural flexibility of the diazepane ring allows for the creation of numerous analogs, which can be screened for cytotoxic activity against various cancer cell lines .

Research in Neuropharmacology

Due to its structural similarity to several neurotransmitters, researchers have utilized “Tert-butyl 3,6-dimethyl-1,4-diazepane-1-carboxylate” in the study of neuropharmacological disorders. It can help in understanding the binding affinity and efficacy of new drugs targeting the central nervous system .

Anti-inflammatory Drug Development

The compound is used in the synthesis of molecules with potential anti-inflammatory effects. By modifying the tert-butyl and diazepane groups, researchers can enhance the compound’s ability to inhibit key enzymes involved in the inflammatory process .

Synthesis of Natural Product Analogs

This chemical serves as a starting material for the synthesis of complex molecules that are analogs of natural products. These analogs can possess similar or enhanced biological activities compared to their natural counterparts .

Material Science Applications

In material science, “Tert-butyl 3,6-dimethyl-1,4-diazepane-1-carboxylate” can be used to modify polymers and create new materials with improved thermal stability and mechanical properties .

Optimization of Synthesis Processes

The compound is also involved in research focused on optimizing chemical synthesis processes. This includes improving reaction conditions, increasing yield, and reducing the environmental impact of chemical manufacturing .

Chemical Education and Methodology Development

Lastly, it plays a role in chemical education and methodology development. Its use in various synthesis techniques can help in teaching advanced organic chemistry concepts and developing new synthetic methods .

properties

IUPAC Name |

tert-butyl 3,6-dimethyl-1,4-diazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9-6-13-10(2)8-14(7-9)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUNQUPLEOCTFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN(C1)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3,6-dimethyl-1,4-diazepane-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-1-Boc-1-azaspiro[3.3]heptane](/img/structure/B2966121.png)

![7-(4-(benzylsulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2966122.png)

![1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2966127.png)

![N-(2,4-difluorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2966130.png)

![1-Adamantyl{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B2966131.png)

![2-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide](/img/structure/B2966135.png)

![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2966136.png)